molecular formula C20H24N2O B1630220 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-76-1

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine

Cat. No.: B1630220
CAS No.: 60772-76-1
M. Wt: 308.4 g/mol
InChI Key: UCCDZBDMCRACIY-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine is an organic compound with the molecular formula C20H24N2O It is known for its unique structural features, which include a fused oxazole and pyridine ring system substituted with a 3,5-di-tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine typically involves the reaction of 3,5-di-tert-butylbenzoic acid with 2-amino-3-hydroxypyridine in the presence of polyphosphoric acid. The reaction is carried out under nitrogen atmosphere with rapid stirring at 180°C for 40 minutes. The mixture is then poured into an ice-water mixture, adjusted to pH 8.0 with concentrated ammonium hydroxide, and the precipitate is collected, washed, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the heterocyclic system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole or pyridine N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or heterocyclic system.

Scientific Research Applications

2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-tert-Butylphenyl)oxazolo[4,5-b]pyridine
  • 2-(3,5-Di-tert-Butylphenyl)oxazolo[4,5-b]pyridine

Uniqueness

This compound is unique due to its specific substitution pattern and fused ring system, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

2-(3,5-ditert-butylphenyl)-[1,3]oxazolo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-19(2,3)14-10-13(11-15(12-14)20(4,5)6)18-22-17-16(23-18)8-7-9-21-17/h7-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCDZBDMCRACIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=NC3=C(O2)C=CC=N3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70628114
Record name 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60772-76-1
Record name 2-(3,5-Di-tert-butylphenyl)[1,3]oxazolo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70628114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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